Siais178
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SIAIS178 is a small molecule degrader developed using proteolysis targeting chimera (PROTAC) technology. It is designed to target and degrade the BCR-ABL fusion protein, which is a key driver in chronic myeloid leukemia. By recruiting the von Hippel-Lindau E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of BCR-ABL, offering a novel therapeutic approach for leukemia treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SIAIS178 involves the conjugation of a ligand for BCR-ABL with a ligand for the von Hippel-Lindau E3 ubiquitin ligase. The process typically includes multiple steps of organic synthesis, such as amide bond formation, esterification, and purification through chromatography. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure consistency and efficiency. Quality control measures, including high-performance liquid chromatography and mass spectrometry, are essential to verify the compound’s purity and potency .
Chemical Reactions Analysis
Types of Reactions
SIAIS178 primarily undergoes reactions related to its degradation mechanism, including:
Ubiquitination: Facilitated by the von Hippel-Lindau E3 ubiquitin ligase.
Proteasomal Degradation: Following ubiquitination, the BCR-ABL protein is directed to the proteasome for degradation.
Common Reagents and Conditions
Ubiquitination Reagents: E3 ubiquitin ligase, ubiquitin, ATP.
Proteasomal Degradation Conditions: Physiological conditions within the cell, including appropriate pH and temperature.
Major Products
The major product of the reaction involving this compound is the degraded fragments of the BCR-ABL protein, which are subsequently processed and eliminated by the cell .
Scientific Research Applications
Chemistry
SIAIS178 serves as a model compound for studying PROTAC technology and its applications in targeted protein degradation. It provides insights into the design and optimization of bifunctional molecules for therapeutic purposes .
Biology
In biological research, this compound is used to investigate the cellular pathways involved in protein degradation and the role of BCR-ABL in leukemia. It helps elucidate the mechanisms of drug resistance and the potential for overcoming it through targeted degradation .
Medicine
Medically, this compound is explored for its therapeutic potential in treating chronic myeloid leukemia, especially in cases where patients have developed resistance to traditional tyrosine kinase inhibitors. Its ability to degrade BCR-ABL offers a promising alternative to conventional treatments .
Industry
In the pharmaceutical industry, this compound represents a significant advancement in drug development, showcasing the potential of PROTAC technology to create more effective and selective therapies for various diseases .
Mechanism of Action
SIAIS178 exerts its effects by forming a ternary complex with the BCR-ABL protein and the von Hippel-Lindau E3 ubiquitin ligase. This complex facilitates the ubiquitination of BCR-ABL, marking it for degradation by the proteasome. The degradation of BCR-ABL disrupts its oncogenic signaling, leading to the inhibition of leukemia cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Dasatinib: A second-generation BCR-ABL inhibitor used in chronic myeloid leukemia treatment.
Imatinib: The first tyrosine kinase inhibitor targeting BCR-ABL, widely used in chronic myeloid leukemia therapy.
Dasa-6-2-2-6-VHL: Another PROTAC molecule designed to degrade BCR-ABL but found to be less effective than SIAIS178.
Uniqueness of this compound
This compound stands out due to its high selectivity and potency in degrading BCR-ABL. Unlike traditional inhibitors that merely block the activity of BCR-ABL, this compound eliminates the protein entirely, potentially reducing the likelihood of drug resistance. Its ability to degrade multiple resistant mutants of BCR-ABL further highlights its therapeutic advantage .
Biological Activity
SIAIS178 is a novel compound categorized as a proteolysis-targeting chimera (PROTAC) that has demonstrated significant biological activity, particularly in the context of BCR-ABL positive leukemias, such as chronic myeloid leukemia (CML). This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
This compound operates by inducing the degradation of the BCR-ABL fusion protein, which is a critical driver of leukemogenesis in CML. The compound is designed to recruit the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the BCR-ABL protein, facilitating its ubiquitination and subsequent degradation via the proteasome pathway. This mechanism is particularly advantageous as it targets not only the wild-type BCR-ABL but also several clinically relevant resistance-conferring mutations.
Key Research Findings
- In Vitro Efficacy : this compound has shown potent growth inhibition of BCR-ABL positive leukemic cells in vitro. The compound exhibits an IC50 value of 24 nM for K562 cells, indicating effective inhibition of cell proliferation. Additionally, it degrades BCR-ABL with a DC50 of 8.5 nM .
- In Vivo Efficacy : In xenograft models, this compound induced substantial tumor regression in K562 xenografts, demonstrating its potential as an effective therapeutic agent . The compound's ability to maintain efficacy against resistant mutations further underscores its clinical relevance.
- Selectivity : Studies have indicated that this compound exhibits appreciable selectivity for BCR-ABL over other kinases, minimizing off-target effects which are often a concern with traditional kinase inhibitors .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Parameter | Value | Notes |
---|---|---|
IC50 (K562 cells) | 24 nM | Indicates effective inhibition of proliferation |
DC50 (BCR-ABL degradation) | 8.5 nM | Reflects potency in degrading BCR-ABL protein |
Tumor Regression (in vivo) | Significant | Observed in K562 xenograft models |
Resistance Mutations Targeted | Yes | Effective against clinically relevant mutations |
Case Study 1: Efficacy Against Resistant Mutations
A study highlighted the effectiveness of this compound against BCR-ABL mutations that confer resistance to first-line therapies such as imatinib and dasatinib. The compound was able to degrade mutant forms of BCR-ABL that are typically resistant to these treatments, providing a promising avenue for patients with relapsed disease .
Case Study 2: Combination Therapy Potential
Research has suggested that combining this compound with existing tyrosine kinase inhibitors could enhance therapeutic outcomes. For instance, using this compound alongside imatinib resulted in synergistic effects, leading to improved survival rates in preclinical models .
Properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[[6-[4-[8-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctanoyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H62ClN11O6S2/c1-30-12-11-13-36(51)43(30)59-47(67)38-27-53-49(70-38)57-39-25-40(56-32(3)55-39)60-20-22-61(23-21-60)42(65)15-10-8-7-9-14-41(64)58-45(50(4,5)6)48(68)62-28-35(63)24-37(62)46(66)52-26-33-16-18-34(19-17-33)44-31(2)54-29-69-44/h11-13,16-19,25,27,29,35,37,45,63H,7-10,14-15,20-24,26,28H2,1-6H3,(H,52,66)(H,58,64)(H,59,67)(H,53,55,56,57)/t35-,37+,45-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQREOJIRFCRKQ-ZIBKGDFVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)CCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)CCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H62ClN11O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1012.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.